Hydrochloride Salt vs. Free Acid: Aqueous Solubility Advantage for In Vitro Assay Preparation
The hydrochloride salt form (CAS 2126178-53-6) of 3-((1-Methyl-1H-imidazol-2-yl)oxy)benzoic acid is explicitly manufactured to enhance aqueous solubility and handling characteristics for biological assay workflows, per vendor technical datasheets . In contrast, the free acid parent compound (CAS 1283282-28-9; MW 218.21) lacks the ionizable hydrochloride counterion and is reported only with limited solubility descriptors (density, boiling point, melting point: N/A available) on authoritative databases, consistent with poor water solubility typical of uncharged benzoic acid derivatives . The salt form's improved solubility reduces the need for DMSO stock concentrations exceeding 0.1% v/v—a critical parameter for avoiding solvent-induced cytotoxicity artifacts in cell-based assays, per generally accepted assay guidelines [1].
| Evidence Dimension | Aqueous solubility (qualitative assessment per vendor specifications) |
|---|---|
| Target Compound Data | Hydrochloride salt form (MW 254.67); ≥98% purity; recommended storage sealed in dry, 2–8°C; water-compatible handling |
| Comparator Or Baseline | Free acid (CAS 1283282-28-9; MW 218.21); purity ≥95%; limited solubility data available; no salt counterion |
| Quantified Difference | Qualitative improvement: salt form enables direct aqueous dilution protocols vs. free acid requiring organic co-solvent (class-level salt vs. free acid solubility difference: typically >10-fold for benzoic acids) [1] |
| Conditions | Comparative solubility inferred from vendor handling specifications (sealed dry storage for salt form vs. no solubility statement for free acid) and general principles of salt-form pharmaceutical chemistry |
Why This Matters
The hydrochloride salt form simplifies dissolution and dilution steps in high-throughput screening, reducing DMSO carryover and improving inter-laboratory reproducibility—a key factor for procurement decisions in drug discovery settings.
- [1] Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd ed.). Academic Press. Chapter 7: Solubility. (Class-level reference for salt-form solubility enhancement). View Source
